![molecular formula C11H11N3 B1455971 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1350652-35-5](/img/structure/B1455971.png)
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Vue d'ensemble
Description
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C5H7N3. It has a molecular weight of 109.13 . This compound is a part of the pyrrolopyrazine family, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles were synthesized in 84%-95% yields by the condensation of aromatic aldehydes, malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one with no catalyst under ultrasound irradiation .Applications De Recherche Scientifique
Medicine: Aurora Kinase Inhibition
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: derivatives have been identified as potent inhibitors of Aurora kinases . These enzymes play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. The optimization of these compounds has led to the development of potential anticancer agents with favorable kinase inhibition profiles.
Agriculture: Antifungal and Antibacterial Agent
In the agricultural sector, pyrazole derivatives, including the 1-Phenyl variant, have shown moderate antifungal and antibacterial activities . These properties are valuable for protecting crops from pathogenic fungi and bacteria, contributing to increased yield and food security.
Material Science: Heterocyclic Building Blocks
The compound serves as a versatile building block in material science due to its heterocyclic structure . It can be used to synthesize various complex molecules, potentially leading to the development of new materials with unique properties.
Environmental Science: Fungicide Development
Pyrazole derivatives have been targeted for the development of fungicides due to their activity against plant pathogenic fungi . This application is crucial for managing crop diseases and ensuring sustainable agricultural practices.
Analytical Chemistry: Synthesis of Analytical Reagents
In analytical chemistry, 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is used in the synthesis of reagents . These reagents are essential for various analytical procedures, including the identification and quantification of chemical substances.
Biochemistry: Pharmacological Research
This compound is involved in pharmacological research due to its presence in various bioactive molecules . It’s a part of ongoing studies to understand its interactions at the molecular level, which could lead to the discovery of new drugs.
Propriétés
IUPAC Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSJUWNDMCQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



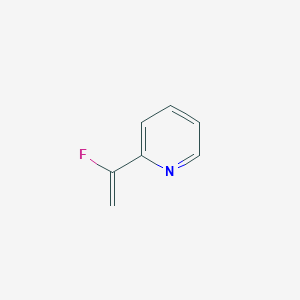
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
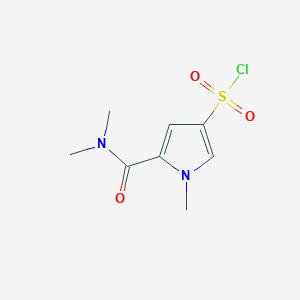

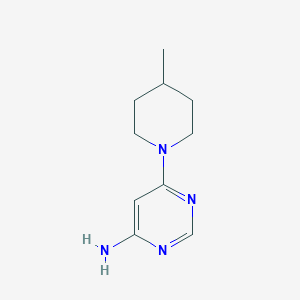
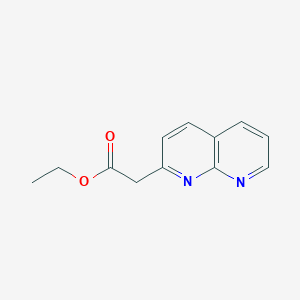
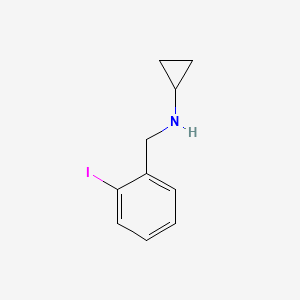

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
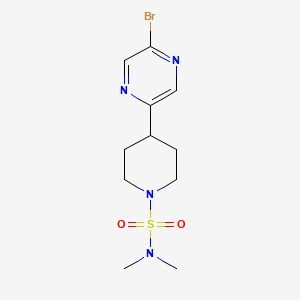
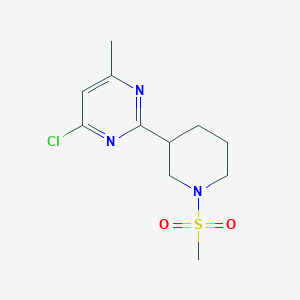

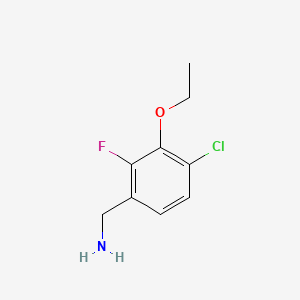
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)